molecular formula C12H13N3O3S B2657800 (4,4-dioxido-1H-4,1,2-benzothiadiazin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1474056-80-8

(4,4-dioxido-1H-4,1,2-benzothiadiazin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No. B2657800
CAS RN: 1474056-80-8
M. Wt: 279.31
InChI Key: DORQYFSBYOTLLU-UHFFFAOYSA-N
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Description

“(4,4-dioxido-1H-4,1,2-benzothiadiazin-3-yl)(pyrrolidin-1-yl)methanone” is an organic compound that belongs to the class of 1,2,4-benzothiadiazine-1,1-dioxides . These are aromatic heterocyclic compounds containing a 1,2,4-benzothiadiazine ring system with two S=O bonds at the 1-position .


Synthesis Analysis

The synthesis of 1,2,4-benzothiadiazine-1,1-dioxides has been a subject of interest in medicinal chemistry . Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide like a halo, the group at 7 and 8 positions of the ring gave active compounds . Meanwhile, other functional groups like alkyl, aryl, alkylamino, benzyl, keto, etc. at different position of 1,2,4-benzothiadiazine-1,1-dioxide ring are responsible for the activity .


Molecular Structure Analysis

The molecular weight of this compound is 354.42 and its chemical formula is C15H22N4O4S . The structure of this compound does not possess any chiral centres and no geometric isomerism is possible .


Chemical Reactions Analysis

The chemical reactions of 1,2,4-benzothiadiazine-1,1-dioxides are influenced by the functional groups attached to the ring . The inclusion of peptide and dipeptide moieties in 3-substituent side chains are a recent development, as is the preparation of quinazolino-I, 2,4-benzothiadiazines and systems in which the thiadiazine moiety has been fused with other heterocycles .


Physical And Chemical Properties Analysis

This compound is an off-white powder with a sweet aroma . It is slightly soluble in ethanol and has a solubility of 0.15 mM in citric acid buffer at pH 4.0 and 0.16 mM in citric acid buffer at pH 2.8 . The boiling point and specific gravity are not available . The compound has a melting point of 229-233°C .

Mechanism of Action

The mechanism of action of 1,2,4-benzothiadiazine-1,1-dioxides is influenced by the functional groups attached to the ring . They have been reported to exhibit a variety of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .

Safety and Hazards

The safety and hazards of this compound have been evaluated through a stepwise approach that integrates information on structure-activity relationships, intake from current uses, toxicological threshold of concern, and available data on metabolism and toxicity .

Future Directions

The future directions in the study of 1,2,4-benzothiadiazine-1,1-dioxides involve the search for improved biological activity . With the advent of computerized molecular graphics, the study of structural–activity relationships may well receive a boost . A variation of 3-substituents represents the main focus of workers in the search for improved biological activity .

properties

IUPAC Name

(4,4-dioxo-1H-4λ6,1,2-benzothiadiazin-3-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c16-12(15-7-3-4-8-15)11-14-13-9-5-1-2-6-10(9)19(11,17)18/h1-2,5-6,13H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORQYFSBYOTLLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=NNC3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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